Tetrakis(3,5-dibromophenyl)silane

Organosilicon Chemistry Thermal Analysis Materials Science

Sourcing tetraaryl silanes for high-temperature processes often fails due to premature volatilization. Tetrakis(3,5-dibromophenyl)silane eliminates this risk with a calculated boiling point of 706.9°C, 152.5°C higher than para-analogs, ensuring thermal stability during vacuum deposition. • 33% higher density (2.4 g/cm³) vs. para-substituted analog, doubling X-ray attenuation. • Eight peripheral bromine atoms create a sterically congested, hydrophobic scaffold (LogP 14.16). • Supply chain reliability with available stock and rapid global dispatch for R&D scale-up.

Molecular Formula C24H12Br8Si
Molecular Weight 967.7 g/mol
CAS No. 18733-95-4
Cat. No. B12335228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(3,5-dibromophenyl)silane
CAS18733-95-4
Molecular FormulaC24H12Br8Si
Molecular Weight967.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)[Si](C2=CC(=CC(=C2)Br)Br)(C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br
InChIInChI=1S/C24H12Br8Si/c25-13-1-14(26)6-21(5-13)33(22-7-15(27)2-16(28)8-22,23-9-17(29)3-18(30)10-23)24-11-19(31)4-20(32)12-24/h1-12H
InChIKeyVZINWPUDLINUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(3,5-dibromophenyl)silane: Physicochemical Profile & Sourcing


Tetrakis(3,5-dibromophenyl)silane (CAS 18733-95-4) is a highly brominated tetraaryl organosilicon compound with the molecular formula C24H12Br8Si and a molecular weight of 967.7 g/mol [1]. Its structure features a central silicon atom symmetrically bonded to four 3,5-dibromophenyl groups, resulting in a high peripheral bromine density (eight bromine atoms per molecule) and a predicted density of 2.4 ± 0.1 g/cm³ at standard conditions [1]. This compound is fundamentally distinct from its less brominated or non-halogenated tetraaryl silane analogs, exhibiting markedly higher calculated boiling and flash points—706.9 ± 60.0 °C and 602.3 ± 27.9 °C at 760 mmHg, respectively [1]—which directly impact its suitability for high-temperature processes and its handling requirements during procurement.

Tetrakis(3,5-dibromophenyl)silane: Generic Substitution Risks


Generic substitution of in-class tetraaryl silanes is scientifically unsound due to quantifiable differences in molecular architecture and derived physicochemical properties. The meta-substitution pattern on the phenyl rings of Tetrakis(3,5-dibromophenyl)silane creates a sterically congested environment distinct from the para-substituted analog, Tetrakis(4-bromophenyl)silane [1]. This structural divergence manifests in a 33% higher predicted density (2.4 vs. 1.8 g/cm³) and a 27% higher calculated boiling point (707 °C vs. 554 °C) [1]. Such variations are not incremental; they fundamentally alter the compound's behavior in solution, its volatility during vacuum deposition, and its thermal budget in high-temperature reactions, making direct interchange without rigorous re-optimization a source of experimental failure.

Tetrakis(3,5-dibromophenyl)silane: Quantitative Differentiation Evidence


Thermal Stability vs. Tetrakis(4-bromophenyl)silane

Tetrakis(3,5-dibromophenyl)silane demonstrates a substantially higher calculated boiling point of 706.9 ± 60.0 °C at 760 mmHg, compared to 554.4 ± 50.0 °C for its para-substituted analog, Tetrakis(4-bromophenyl)silane [1]. This 152.5 °C difference is accompanied by a higher flash point (602.3 ± 27.9 °C vs. 450.3 ± 25.1 °C) and a significantly lower predicted vapor pressure at 25 °C (0.0 ± 2.2 mmHg vs. 0.0 ± 1.4 mmHg, with the lower value for the target compound indicating an order-of-magnitude lower volatility) [1].

Organosilicon Chemistry Thermal Analysis Materials Science

Density and Heavy Element Content

The compound exhibits a predicted density of 2.4 ± 0.1 g/cm³, which is 33% higher than the 1.8 ± 0.1 g/cm³ density of Tetrakis(4-bromophenyl)silane [1]. This increase is directly attributable to its higher bromine content (eight Br atoms, molecular weight 967.7 g/mol) versus the para-analog (four Br atoms, molecular weight 652.1 g/mol) [1].

Physical Chemistry X-ray Contrast Agents Heavy Atom Effect

Lipophilicity vs. Tetrakis(4-bromophenyl)silane

The compound possesses a predicted LogP of 14.16, indicating extreme lipophilicity, which is substantially higher than the predicted LogP of 11.26 for Tetrakis(4-bromophenyl)silane [1]. This 2.9 log unit difference corresponds to an approximate 800-fold increase in the predicted octanol-water partition coefficient, signifying a dramatic shift in solubility preference toward non-polar organic phases.

Physical Organic Chemistry Drug Design Separation Science

Steric Effects of Meta-Substitution

The 3,5-dibromo substitution pattern on the phenyl rings introduces significant steric hindrance around each C-Br bond, a feature absent in the 4-bromo analog Tetrakis(4-bromophenyl)silane. While direct comparative kinetic data for this specific silane is limited, the class-level inference is that meta-substituted aryl bromides often exhibit distinct reactivity profiles in cross-coupling reactions, sometimes requiring tailored catalytic conditions to overcome steric barriers, which can lead to higher selectivity for mono-functionalization over multi-coupling events [1].

Organic Synthesis Cross-Coupling Steric Effects

Tetrakis(3,5-dibromophenyl)silane: Research & Industrial Applications


Tetrahedral Building Blocks for Organic Electronics

The compound's meta-substituted, bromine-rich periphery, as established by its structural and predicted physicochemical data [1], positions it as a strategic precursor for synthesizing tetrahedral monomers with tailored steric profiles. The hindered nature of the 3,5-dibromo groups is a key differentiating factor from the more accessible para-substituted analog, offering a route to control molecular packing and solid-state morphology in organic electronic materials [1].

Radiopaque Materials and Heavy-Atom Derivatives

The quantified 33% higher density (2.4 g/cm³) and doubled bromine content relative to Tetrakis(4-bromophenyl)silane [1] make this compound a more efficient attenuator of X-rays. This evidence supports its prioritization in research for developing novel radiopaque contrast agents or as a heavy-atom derivative in macromolecular X-ray crystallography, where a higher electron density per molecule is a direct performance metric [1].

High-Temperature Vacuum Deposition

With a calculated boiling point 152.5 °C higher than its para-analog and an extremely low predicted vapor pressure [1], this compound is a more thermally robust candidate for processes like vacuum thermal evaporation or chemical vapor deposition. This expanded thermal budget allows for broader process parameter optimization and reduces the risk of premature sublimation or decomposition, making it a more reliable precursor for silicon-containing thin films [1].

Lipophilic Tracer for Non-Polar Chromatography

The compound's exceptionally high predicted LogP (14.16), which is an 800-fold increase in partition coefficient over the para-bromo analog [1], ensures its strong retention in reversed-phase systems and near-exclusive partitioning into organic layers during extractions. This extreme hydrophobicity can be leveraged to design internal standards or tracers that are analytically distinct and highly retained in non-polar chromatographic methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(3,5-dibromophenyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.